(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime
Description
(3E)-4,6,7-Trimethyl-1-benzofuran-3(2H)-one oxime is a substituted benzofuran derivative featuring an oxime functional group at the 3-position of the benzofuran core. Structurally, it consists of a bicyclic benzofuran system with methyl substituents at positions 4, 6, and 7, and an oxime group (-NOH) in the (E)-configuration. The compound’s molecular formula is C₁₁H₁₃NO₂, derived from its parent structure, 4,6,7-trimethyl-1-benzofuran-3(2H)-one (C₁₁H₁₂O₂), with the addition of an oxime group .
Properties
IUPAC Name |
(NE)-N-(4,6,7-trimethyl-1-benzofuran-3-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-6-4-7(2)10-9(12-13)5-14-11(10)8(6)3/h4,13H,5H2,1-3H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCXJGFUOJUFSY-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NO)COC2=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2/C(=N\O)/COC2=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime typically involves the oximation of 4,6,7-trimethyl-1-benzofuran-3(2H)-one. The reaction is carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually conducted in an aqueous or alcoholic medium at a temperature range of 50-70°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group and Reactivity Differences
- Oxime Configuration : The (E)-configuration of the target compound contrasts with the (Z)-isomer observed in (3Z)-1-benzofuran-3(2H)-one oxime. This stereochemical difference impacts hydrogen-bonding capacity and stability, as (E)-oximes often exhibit lower reactivity in cyclization reactions compared to (Z)-isomers .
- In contrast, the 6,7-dimethoxy derivative (e.g., 6,7-Dimethoxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one) introduces electron-donating groups that alter electronic properties and solubility .
- Synthetic Utility : The tetrahydrobenzofuran derivative (6,6-dimethyl-2-octyl-3,5,6,7-tetrahydrobenzofuran-4(2H)-one) demonstrates higher synthetic yield (62%) under cobalt-salen catalysis, suggesting that saturated benzofuran cores may offer better reaction control than fully aromatic systems .
Physicochemical Properties
- Solubility and Stability : The trimethyl substitution in (3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime likely reduces aqueous solubility compared to unmethylated oximes (e.g., (3Z)-1-benzofuran-3(2H)-one oxime). However, methyl groups enhance lipophilicity, making it more suitable for lipid-based formulations .
- Purity and Availability : Commercial samples of the target compound are scarce, while simpler oximes like the (3Z)-isomer are available at 95% purity for laboratory use .
Key Research Findings
- Synthetic Pathways : Oxime formation in benzofuran derivatives typically involves hydroxylamine treatment. For example, benzofuran-3(2H)-one O-methyl oxime is synthesized using O-methylhydroxylamine and sodium acetate . Similar methods may apply to the target compound.
Notes
- Storage : Analogous oximes like (3Z)-1-benzofuran-3(2H)-one oxime require long-term storage at controlled temperatures to prevent decomposition .
Biological Activity
Overview
(3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime is an organic compound belonging to the benzofuran family. It is noted for its diverse biological activities, particularly in medicinal chemistry. This article details its biological activity, synthesis methods, and potential applications.
Synthesis
The synthesis of (3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime typically involves the oximation of 4,6,7-trimethyl-1-benzofuran-3(2H)-one. The reaction is conducted by treating the ketone with hydroxylamine hydrochloride in the presence of a base like sodium acetate at temperatures between 50-70°C .
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, (3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime has been studied for its effectiveness against various bacterial strains and fungi. A study showed that compounds with a similar structure demonstrated inhibitory effects on microbial growth, suggesting potential use as antimicrobial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In a study focusing on related benzofuran derivatives, it was found that certain compounds inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines such as A549 and HeLa. The mechanism involves disruption of mitotic spindle formation, indicating that (3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime may share similar pathways .
The biological activity of (3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime can be attributed to its ability to interact with specific molecular targets. The oxime group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction is crucial for its antimicrobial and anticancer effects .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of (3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| (3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime | Antimicrobial; Anticancer | Inhibits tubulin polymerization; interacts with enzymes |
| 4,6,7-trimethyl-1-benzofuran-3(2H)-one | Moderate antimicrobial | Less effective than its oxime derivative |
| Other benzofuran derivatives | Varies widely | Depends on specific functional groups |
Case Studies
- Anticancer Study : A series of benzofuran derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines. One derivative exhibited IC50 values ranging from 0.57 to 5.7 μM against A549 cells .
- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of several benzofurans, (3E)-4,6,7-trimethyl-1-benzofuran-3(2H)-one oxime showed promising results against Gram-positive and Gram-negative bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
